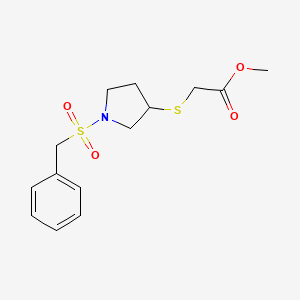

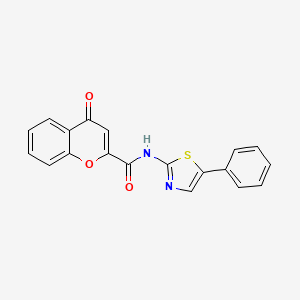

2-((1-(苄基磺酰基)吡咯烷-3-基)硫代)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves the use of pyrrolidine, a five-membered ring with nitrogen heterocycles . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the pyrrolidine ring and its derivatives . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . These compounds can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often influenced by the pyrrolidine ring . The physicochemical parameters of pyrrolidine are often compared with the parent aromatic pyrrole and cyclopentane .科学研究应用

Medicinal Chemistry and Pharmacology

The γ-lactam skeleton, found in 1,5-substituted pyrrolidin-2-ones, plays a crucial role in many biologically active molecules. Specifically, 1,5-diarylpyrrolidin-2-ones (or 5-aryl-1-benzylpyrrolidones) exhibit significant potential in pharmacology and medicinal chemistry. These compounds have been investigated as:

- Histone Deacetylase Inhibitors : Some 1,5-diarylpyrrolidin-2-ones selectively inhibit histone deacetylases (HDACs) 5 and 6, which are involved in gene expression regulation .

- Cannabinoid Receptor Modulators : Certain derivatives interact with cannabinoid receptor 1 (CB1), influencing neurological processes .

- Cyclin-Dependent Kinase (CDK) Inhibitors : CDK2 inhibition is relevant in cancer research, and these compounds show promise in this context .

- Tankyrase Inhibition : Tankyrase inhibitors are being explored for their potential in cancer therapy .

Synthetic Chemistry and Methodology

The synthetic route to 1,5-substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines (including anilines and benzylamines). The subsequent in situ lactamization and dealkoxycarbonylation lead to the desired products. This method is versatile, accommodating various donor–acceptor cyclopropanes and primary amines .

Nitrogen-Containing Polycyclic Compounds

The resulting di- and trisubstituted pyrrolidin-2-ones serve as valuable intermediates. Researchers can further utilize them to synthesize nitrogen-containing polycyclic compounds. Notably, benz[g]indolizidine derivatives, relevant to medicinal chemistry and pharmacology, can be accessed through subsequent transformations .

Flow Synthesis and Green Chemistry

While not directly related to this compound, the concept of flow synthesis is worth mentioning. Researchers have developed expedited and convenient methods for synthesizing various pyridines, including α-methylated pyridines, using continuous flow setups. These approaches offer greener alternatives to conventional batch reactions .

Isotopically Labeled Derivatives

For isotopic labeling studies, consider incorporating isotopes like carbon-13 (13C) into the structure. For instance, racemic nicotine-1,2’,3’,4’,5’,6’-13C6 has been synthesized for research purposes .

未来方向

属性

IUPAC Name |

methyl 2-(1-benzylsulfonylpyrrolidin-3-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S2/c1-19-14(16)10-20-13-7-8-15(9-13)21(17,18)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYECDCSKCHKKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)S(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((1-(benzylsulfonyl)pyrrolidin-3-yl)thio)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569033.png)

![methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B2569038.png)

![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]-2-methylpropanamide](/img/structure/B2569042.png)

![N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide](/img/structure/B2569043.png)

![(4-Nitrophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B2569045.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2569046.png)

![3-Methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2569048.png)

![1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2569051.png)